Methyl 2-[(chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate
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Overview
Description
Methyl 2-[(chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate is an organic compound with the molecular formula C₁₅H₁₄ClNO₃S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a chloroacetyl group, an amino group, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via chloroacetylation, where chloroacetyl chloride reacts with an amine group in the presence of a base.
Esterification: The carboxylate ester group is formed through esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted amides or thioesters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-[(chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 2-[(chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The thiophene ring can interact with aromatic residues in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate: Similar structure but lacks the phenyl group.
Methyl 2-[(chloroacetyl)amino]-4,5-dimethoxybenzoate: Similar functional groups but different aromatic ring structure.
Uniqueness
Methyl 2-[(chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate is unique due to the presence of both a phenyl group and a thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-9-12(10-6-4-3-5-7-10)13(15(19)20-2)14(21-9)17-11(18)8-16/h3-7H,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVFFLMXZVLHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)CCl)C(=O)OC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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